Pyrimidin-4-YL-acetic acid
Overview
Description
Pyrimidin-4-YL-acetic acid is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring Pyrimidine is a crucial component of nucleic acids, such as DNA and RNA, and plays a significant role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidin-4-YL-acetic acid typically involves the condensation of pyrimidine derivatives with acetic acid or its derivatives. One common method is the reaction of 4-chloropyrimidine with sodium acetate in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. Advanced techniques, such as continuous flow reactors, may be utilized to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrimidin-4-YL-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various pyrimidine derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Pyrimidin-4-YL-acetic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives used in various chemical reactions and studies.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Medicine: this compound derivatives have shown potential as therapeutic agents for treating various diseases, including cancer, viral infections, and inflammatory conditions.
Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of Pyrimidin-4-YL-acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, receptors, and other proteins involved in various biological processes. For example, this compound derivatives may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cancer cell growth. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Pyrimidin-4-YL-acetic acid can be compared with other similar compounds, such as:
Pyrimidine: The parent compound, which serves as the core structure for various derivatives.
Pyrimidine-2-carboxylic acid: A similar compound with a carboxylic acid group at the 2-position instead of the 4-position.
Pyrimidine-5-carboxylic acid: Another derivative with the carboxylic acid group at the 5-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
2-pyrimidin-4-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)3-5-1-2-7-4-8-5/h1-2,4H,3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKXJLOOBMPRMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614663 | |
Record name | (Pyrimidin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20614663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325491-53-0 | |
Record name | (Pyrimidin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20614663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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